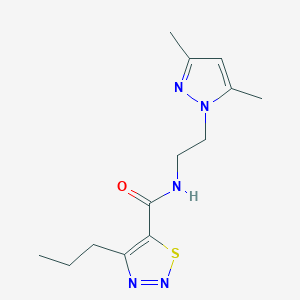

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide moiety at the 5-position. The carboxamide side chain is further functionalized with a 3,5-dimethylpyrazole ethyl linker.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5OS/c1-4-5-11-12(20-17-15-11)13(19)14-6-7-18-10(3)8-9(2)16-18/h8H,4-7H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJOSIJKJAJLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable electrophile . The final coupling step involves the reaction of the pyrazole derivative with the thiadiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with a similar structural framework to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance, modifications in the pyrazole moiety have been linked to enhanced biological activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .

Antiviral Properties

The compound's structural characteristics may also confer antiviral properties. Research has shown that similar thiadiazole derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes . This suggests potential applications in developing antiviral therapies.

Neuroprotective Effects

There is emerging evidence that compounds containing pyrazole and thiadiazole rings may offer neuroprotective effects. These compounds have been studied for their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress . Further research is needed to fully elucidate these effects and their therapeutic implications.

Pesticidal Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has potential applications as a pesticide. Its structural analogs have been reported to possess insecticidal and fungicidal activities. These compounds can disrupt key biological processes in pests and pathogens, making them valuable in agricultural pest management strategies .

Plant Growth Regulation

Research has indicated that thiadiazole-based compounds can act as plant growth regulators. They may enhance plant resistance to stress and improve growth rates under suboptimal conditions. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields while minimizing chemical inputs .

Case Study 1: Antitumor Activity

In a study published in the journal Molecules, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity. The results demonstrated that specific modifications in the structure led to enhanced efficacy against breast cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Pesticidal Efficacy

A patent detailing the synthesis of thiadiazole derivatives indicated their effectiveness as pesticides against common agricultural pests. The study provided data showing significant reductions in pest populations when treated with these compounds compared to untreated controls. This underscores the potential for integrating such compounds into integrated pest management systems .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The 1,2,3-thiadiazole moiety is less common than pyrazole or thiazole derivatives but shares functional similarities with compounds like Propiconazole (1-[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole), a triazole fungicide. Both compounds feature a propyl-substituted heterocycle, though Propiconazole’s dioxolane ring contrasts with the thiadiazole’s sulfur and nitrogen atoms, which may enhance metabolic stability or alter target binding .

Pyrazole-Based Carboxamides

Pyrazole carboxamides, such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p in ), exhibit structural parallels. These compounds utilize carboxamide linkages to pyrazole rings, akin to the target compound’s ethyl-pyrazole-carboxamide chain. Key differences include:

- Core Heterocycle: The thiadiazole in the target compound vs. pyrazole in 3a–3p.

- Substituents : The 4-propyl group on the thiadiazole may enhance lipophilicity compared to aryl/chloro substituents in 3a–3p, influencing membrane permeability .

Thiazole and Thiadiazole Derivatives

Compounds like N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine () share the pyrazole-thiazole motif but lack the thiadiazole-carboxamide backbone. Thiadiazoles are more rigid and polar than thiazoles, which could affect solubility and target affinity. For example, thiadiazoles are known to inhibit enzymes like cyclooxygenase (COX) or kinases, whereas thiazoles often target ion channels .

Key Comparative Data

Functional Implications

- Bioactivity : The thiadiazole core may confer resistance to oxidative degradation compared to pyrazoles, as seen in fungicides like Trivapro (N-[9-(dichloromethylene)-tetrahydro-naphthalen-5-yl]-pyrazole-carboxamide) .

- ADME-Tox : The ethyl-pyrazole linker could improve solubility over purely aromatic systems (e.g., 3a–3p), while the propyl group may prolong half-life via reduced CYP450 metabolism .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the pyrazole moiety contributes to its potential as an anticancer and antimicrobial agent. The molecular formula for this compound is with a molecular weight of 293.39 g/mol .

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide may involve multiple mechanisms:

- Anticancer Activity : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance, derivatives of pyrazole have been reported to exhibit significant cytotoxicity against MCF7 and A549 cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

- Antimicrobial Activity : The compound's thiadiazole structure has been associated with antimicrobial properties against various pathogens. Preliminary studies indicate that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Studies

Recent studies have focused on the anticancer potential of this compound and related derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | MCF7 | 12.50 | Apoptosis induction |

| N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)-4-propyl-thiadiazole | A549 | 26.00 | Cell cycle arrest |

| 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine | HepG2 | 0.95 | DNA binding |

These findings suggest that the compound could selectively target cancer cells while sparing normal cells due to the unique metabolic conditions present in tumors .

Antimicrobial Studies

In terms of antimicrobial activity, related pyrazole derivatives have demonstrated significant inhibitory effects:

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Thiadiazole derivative | Staphylococcus aureus | 0.22 | Bactericidal |

| Pyrazole derivative | E. coli | 0.25 | Bactericidal |

These results indicate that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide could be developed for therapeutic use against resistant bacterial strains .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study on Cancer Cell Lines : A study involving various pyrazole derivatives showed promising results in inhibiting growth in multiple cancer cell lines with IC50 values indicating effective doses for therapeutic application .

- Antimicrobial Efficacy : In vitro testing of thiadiazole-containing compounds demonstrated their potential as effective agents against Gram-positive and Gram-negative bacteria, supporting their use in treating infections .

Q & A

Q. What are the recommended synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Alkylation of 3,5-dimethylpyrazole with a bromoethyl intermediate. (ii) Coupling the resulting pyrazole-ethyl intermediate with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimide-mediated amidation. Key variables include solvent choice (e.g., DMF for solubility), base (K₂CO₃ for deprotonation), and temperature (room temperature for stability of thiadiazole rings). Yield optimization requires monitoring by TLC or HPLC .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrazole and thiadiazole moieties. For example, the methyl groups on pyrazole (δ ~2.2 ppm) and propyl chain protons (δ ~0.9–1.6 ppm) should show distinct splitting patterns .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~350–360) and purity (>95%).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for analogous thiadiazole-pyrazole hybrids .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH (ICH guidelines) with HPLC monitoring. Focus on hydrolytic degradation of the thiadiazole ring and oxidation of the pyrazole methyl groups. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in alkylation/amidation reactions .

- Molecular Docking : Screen against target enzymes (e.g., COX-2 or kinases) using PyRx or AutoDock. Prioritize substituents (e.g., propyl vs. isopropyl) based on binding energy scores .

- ADMET Prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability, guiding in vivo studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from enzyme assays (e.g., IC₅₀ = 1–10 µM for kinase inhibition) and adjust for assay conditions (pH, co-solvents).

- Structural-Activity Landscapes : Map substituent effects (e.g., propyl chain length) to activity cliffs using SARpy or KNIME .

- Orthogonal Assays : Validate hits with SPR (binding kinetics) and cellular models (e.g., apoptosis assays) to rule out false positives .

Q. How can Design of Experiments (DoE) improve reaction scalability and reproducibility?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to test variables: solvent polarity, catalyst loading, and stirring rate.

- Response Surface Methodology (RSM) : Optimize yield and purity via Central Composite Design (CCD). Example model:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 20–60 | 25 |

| Reaction Time (h) | 12–48 | 24 |

| Catalyst (mol%) | 1–5 | 3 |

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Solvent Screening : Use microbatch under oil with PEG-based precipitants. Thiadiazole rings often require low-polarity solvents (e.g., ethyl acetate) .

- Cocrystal Engineering : Introduce coformers (e.g., succinic acid) to improve lattice stability. Monitor via PXRD .

Data Contradiction Analysis

Q. Why do solubility values conflict across studies, and how can this be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.